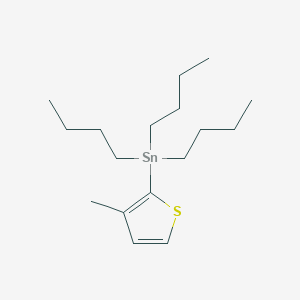

3-Methyl-2-(tributylstannyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-methylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKNSVGPYFVXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570096 | |

| Record name | Tributyl(3-methylthiophen-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166766-89-8 | |

| Record name | Tributyl(3-methylthiophen-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-(tributylstannyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Methyl-2-(tributylstannyl)thiophene

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organometallic intermediate with significant applications in modern organic synthesis. Its utility primarily lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides a comprehensive overview of the , delving into the reaction mechanism, a detailed experimental protocol, and practical insights for its successful preparation and characterization.

Reaction Overview

The is typically achieved through a two-step process:

-

Directed ortho-Metalation (DoM): 3-Methylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively removes a proton from the carbon atom adjacent (in the ortho-position) to the methyl group. This regioselectivity is a cornerstone of this synthetic strategy.

-

Electrophilic Quench: The resulting lithiated intermediate is then quenched with an electrophilic tin species, typically tributyltin chloride, to yield the desired product.

Caption: Overall .

Mechanistic Insights: The Power of Directed ortho-Metalation

The regioselective hinges on the principle of Directed ortho-Metalation (DoM).[1][2] In this reaction, a functional group on an aromatic ring directs the deprotonation by an organolithium reagent to its immediate vicinity (the ortho-position).[1][2]

For π-electron rich heterocycles like thiophene, deprotonation typically occurs at the C2 position due to the higher acidity of the proton at this position, which is influenced by the electron-withdrawing effect of the sulfur atom.[3] The methyl group at the 3-position further enhances the acidity of the proton at the 2-position, thus directing the lithiation to this site.

It is noteworthy that the choice of the organolithium base can influence the regioselectivity. While n-BuLi favors deprotonation at the 2-position, bulkier bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) have been shown to selectively deprotonate 3-methylthiophene at the 5-position.[4] This highlights the importance of selecting the appropriate reagent to achieve the desired isomer.

Caption: Simplified reaction mechanism.

Detailed Experimental Protocol

This protocol outlines a reliable method for the . All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methylthiophene | 98% | Commercially available | --- |

| n-Butyllithium | 2.5 M in hexanes | Commercially available | Pyrophoric, handle with care |

| Tributyltin chloride | 96% | Commercially available | Toxic, handle with care |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Required for the reaction |

| Saturated aq. NH₄Cl | --- | Prepared in-house | For quenching |

| Diethyl ether | Anhydrous | Commercially available | For extraction |

| Brine | --- | Prepared in-house | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially available | For drying |

| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |

Equipment Setup

A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is required. The reaction should be cooled using a dry ice/acetone bath.

Caption: Diagram of the experimental apparatus.

Step-by-Step Synthesis

-

Preparation: To a flame-dried 250 mL three-necked round-bottom flask under an argon atmosphere, add 3-methylthiophene (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.15 (d, 1H, thiophene-H), ~6.85 (d, 1H, thiophene-H), ~2.20 (s, 3H, CH₃), ~1.50 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), ~1.30 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), ~1.05 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), ~0.85 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~145.0, ~138.0, ~130.0, ~128.0 (thiophene carbons), ~30.0 (CH₃), ~29.5, ~27.5 (Sn-butyl carbons), ~14.0, ~10.0 (Sn-butyl carbons) ppm. |

| Mass Spec. (EI) | m/z calculated for C₁₇H₃₂SSn. |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously in air. It should be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

-

Tributyltin chloride: is toxic and can be absorbed through the skin.[5] It is also harmful if swallowed or inhaled.[5] Handle in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no yield | Incomplete lithiation due to moisture or poor quality n-BuLi. | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated or newly purchased n-BuLi. |

| Formation of multiple products | Incorrect reaction temperature or stoichiometry. | Maintain the reaction temperature at -78 °C during the addition of n-BuLi and tributyltin chloride. Use the correct stoichiometry of reagents. |

| Difficulty in purification | Co-elution of impurities. | Use a less polar eluent system for column chromatography. Consider distillation under reduced pressure for purification. |

Conclusion

The via directed ortho-metalation is a robust and reliable method for preparing this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can efficiently access this compound for use in a wide range of synthetic applications, particularly in the development of novel therapeutic agents and functional materials.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. The Journal of Organic Chemistry, 72(3), 1031–1034. Retrieved from [Link]

-

Slocum, D. W., & Gierer, P. L. (1976). Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry, 41(22), 3668–3673. Retrieved from [Link]

-

Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

- Li, X. (2003). Directed (ortho) Metallation. Lithium Link.

-

Alfa Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H32SSn | CID 15211846 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 3-Methyl-2-(tributylstannyl)thiophene. This organotin reagent is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development, offering insights into its handling, synthesis, and effective utilization in synthetic methodologies.

Introduction: The Role of Stannylthiophenes in Modern Organic Synthesis

Organostannanes, particularly those derived from heterocyclic systems like thiophene, are pivotal reagents in contemporary organic chemistry. This compound belongs to this class of compounds and serves as a versatile precursor for the introduction of the 3-methylthien-2-yl moiety into a wide array of organic molecules. Its primary utility is realized in the Stille cross-coupling reaction, a powerful method for the construction of complex architectures, including those found in pharmaceuticals, functional materials, and natural products.[1][2] The presence of the tributyltin group facilitates a transmetalation step with a palladium catalyst, enabling the coupling with various organic electrophiles.[3] The methyl group at the 3-position of the thiophene ring can influence the electronic properties and steric interactions of the resulting coupled products, offering a means to fine-tune molecular characteristics.

This guide will delve into the known physical characteristics of this compound, provide a detailed, validated protocol for its synthesis and purification, and explore its applications with a focus on the underlying mechanistic principles.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its safe handling and successful application in chemical reactions. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the available information, including computed and predicted values, alongside experimental data for the closely related and structurally similar compound, 2-(tributylstannyl)thiophene, for comparative purposes.

| Property | This compound | 2-(tributylstannyl)thiophene (for comparison) | Source |

| Molecular Formula | C₁₇H₃₂SSn | C₁₆H₃₀SSn | [4] |

| Molecular Weight | 387.21 g/mol | 373.18 g/mol | [4] |

| CAS Number | 166766-89-8 | 54663-78-4 | [4] |

| Appearance | Assumed to be a liquid | Colorless to pale yellow liquid | [5] |

| Boiling Point | 383.7 ± 44.0 °C (Predicted) | 155 °C / 0.1 mmHg | [5] |

| Density | Not available | 1.175 g/mL at 25 °C | [5] |

| Refractive Index | Not available | n²⁰/D 1.518 | [5] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the stannylation of 3-methylthiophene. This process involves the deprotonation of the most acidic proton on the thiophene ring (at the 2-position) using a strong base, followed by quenching the resulting lithiated species with a trialkyltin halide. The following protocol is a well-established method for the synthesis of arylstannanes and has been adapted for the specific preparation of the title compound.

Synthesis of this compound

Reaction Scheme:

Sources

- 1. Thiophene, 3-methyl- (CAS 616-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H32SSn | CID 15211846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-(tributylstannyl)thiophene is a pivotal organostannane reagent in modern organic synthesis. Its unique structure, featuring a nucleophilic thiophene ring coupled to a tributyltin moiety, renders it an invaluable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, core reactivity—with a focus on the Stille cross-coupling reaction—and its applications in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and critical safety procedures are presented to equip researchers and drug development professionals with the knowledge required for its effective and safe utilization.

Compound Profile and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are fundamental to its successful application in a laboratory setting. This compound is an air and moisture-stable organotin compound, though proper storage under an inert atmosphere is recommended for long-term stability.[1]

| Property | Value | Source(s) |

| CAS Number | 166766-89-8 | [2][3] |

| Molecular Formula | C₁₇H₃₂SSn | [2][3] |

| Molecular Weight | 387.21 g/mol | [2][3] |

| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [3] |

| Boiling Point | 383.7 ± 44.0 °C (Predicted) | [2] |

| Synonyms | 3-methyl-2-(tributyltin)thiophene, Stannane, tributyl(3-methyl-2-thienyl)- | [2][4] |

Synthesis of this compound

The most common and efficient synthesis of this reagent involves the regioselective metallation of 3-methylthiophene followed by quenching with an electrophilic tin species.

Reaction: Deprotonation of 3-methylthiophene with a strong base like n-butyllithium (n-BuLi), followed by reaction with tributyltin chloride.

Causality of Experimental Choices:

-

Starting Material: 3-Methylthiophene is chosen for its specific substitution pattern. The methyl group at the 3-position directs the deprotonation to the 2-position due to the inductive effect and the acidity of the adjacent proton.

-

Base: n-Butyllithium is a powerful organolithium base capable of deprotonating the acidic C-H bond at the 2-position of the thiophene ring, forming a highly nucleophilic thienyllithium intermediate.

-

Electrophile: Tributyltin chloride serves as the electrophilic tin source. The nucleophilic carbon of the thienyllithium intermediate attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond.[5]

-

Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert to the strong base and effectively solvates the organolithium intermediate. The reaction is typically initiated at low temperatures (e.g., -78 °C) to control the exothermic deprotonation step and prevent side reactions.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Core Reactivity: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.[1][6] The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules like pharmaceuticals.[7]

Catalytic Cycle of the Stille Reaction

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0) species.[1]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X, e.g., an aryl bromide), forming a Pd(II) complex.[6][7]

-

Transmetalation: This is often the rate-determining step.[8] The organostannane (R²-SnBu₃) transfers its organic group (the 3-methylthienyl moiety) to the palladium center, displacing the halide/triflate and forming a new Pd(II) complex with both organic partners attached.[6][8]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10][11] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][12][13] this compound is a key intermediate for introducing the 3-methylthiophene moiety, which can be crucial for tuning a molecule's steric and electronic properties to optimize its interaction with biological targets.

Example Application: This reagent can be used in the synthesis of precursors for kinase inhibitors, where the substituted thiophene ring might interact with specific amino acid residues in the ATP-binding pocket of an enzyme. The Stille coupling allows for the efficient connection of the thiophene unit to other complex aromatic or heteroaromatic systems common in such inhibitors.

Detailed Experimental Protocol: Stille Coupling

This section provides a representative, self-validating protocol for a Stille coupling reaction.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoacetophenone).

Materials:

-

This compound (1.1 eq)

-

4-Bromoacetophenone (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum, then backfill with an inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃.

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

-

Degassing (Critical Step): Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Stannane Addition: Add the this compound via syringe.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF). The KF solution helps to precipitate the tin byproducts as insoluble tributyltin fluoride, aiding in their removal.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety, Handling, and Disposal

Trustworthiness Pillar: A protocol is only trustworthy if it is safe. Organotin compounds are highly toxic and require strict handling procedures.[14][15]

-

Toxicity: Organotins are toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[3][16] Triorganotins, like the tributyltin moiety in this reagent, are the most toxic class and can act as neurotoxins and endocrine disruptors.[14][15]

-

Engineering Controls: Always handle this compound and any resulting tin byproducts inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves should be double-gloved or a heavier glove like neoprene used).

-

Spill & Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[16] Decontaminate surfaces with soap and water.

-

Waste Disposal: All waste containing organotin compounds, including reaction residues, contaminated solvents, and purification materials (e.g., silica gel), must be collected in a clearly labeled, sealed hazardous waste container and disposed of according to institutional and local environmental regulations.

References

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS: 166766-89-8 | this compound. Retrieved from [Link]

-

Wikipedia. (2023). Stille reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanism of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.

-

The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:166766-89-8. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

-

Alfa Chemical. (n.d.). cas: 166766-89-8|this compound. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 3-methyl-2-[(3-methyl-2-thienyl)methyl]thiophene. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C17H32SSn). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Al-Masri, M., et al. (2014).

-

PubChem. (n.d.). 2-(Tri-n-butylstannyl)thiophene. Retrieved from [Link]

- Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2115-2139.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-[(S)-2-methylbutyl]thiophene 7 by the cross-coupling.... Retrieved from [Link]

- Prasad, Y. R., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 6(5), 150-157.

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of important thiophene-based drugs. Retrieved from [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound | C17H32SSn | CID 15211846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:166766-89-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cognizancejournal.com [cognizancejournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

A Comprehensive Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of 3-Methyl-2-(tributylstannyl)thiophene, a pivotal organostannane reagent in contemporary organic synthesis. We will dissect its chemical structure, elucidating the synergistic interplay between the thiophene heterocycle, the activating methyl group, and the reactive tributylstannyl moiety. This guide offers detailed, field-proven protocols for its synthesis and characterization, alongside a mechanistic examination of its cornerstone application in Stille cross-coupling reactions. Furthermore, we will explore its crucial role as a monomer precursor in the development of advanced conductive polymers for organic electronics. This document is intended for researchers, chemists, and materials scientists, providing both foundational knowledge and practical insights to leverage this versatile building block in drug discovery and materials science innovation.

Introduction: A Versatile Building Block

This compound is a specialized organometallic compound that has emerged as an indispensable tool for the construction of complex carbon-carbon bonds.[1][2] Its structure uniquely combines the aromaticity and electronic properties of a substituted thiophene ring with the transmetalation capability of a tributyltin group.[1] This combination makes it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4] The strategic placement of the methyl group at the 3-position influences the electronic nature of the thiophene ring, enhancing its utility in creating tailored molecular architectures.[1] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and, most prominently, as a monomer for the synthesis of conductive polymers like poly(3-methylthiophene) (P3MT), which are foundational to the field of organic electronics.[2][5]

Chemical Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular architecture. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a tributylstannyl group (-Sn(Bu)₃) and at the 3-position with a methyl group (-CH₃).

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [6] |

| CAS Number | 166766-89-8 | [6][7][8] |

| Molecular Formula | C₁₇H₃₂SSn | [6][9] |

| Molecular Weight | 387.21 g/mol | [7][8] |

| Appearance | Liquid | [10] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) | [10][11] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a regioselective functionalization of 3-methylthiophene. The most common and efficient method involves a directed lithiation at the 2-position, followed by quenching with an electrophilic tin species.

Synthetic Workflow

The process begins with the deprotonation of 3-methylthiophene. The methyl group at the 3-position directs lithiation to the adjacent 2-position due to the inductive effect and the ability of the sulfur atom to stabilize the resulting anion. This lithiated intermediate is then reacted with tributyltin chloride to yield the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-methylthiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methyl protons, and the complex multiplets corresponding to the three butyl groups attached to the tin atom.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the thiophene ring, the methyl group, and the butyl chains.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the tin atom.

The Stille Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[3] This palladium-catalyzed reaction forms a new C-C bond between an organostannane and an organic halide or triflate, offering a robust and versatile method for constructing complex molecular frameworks.[4]

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃, in this case, this compound) transfers its organic group (the 3-methylthiophen-2-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the rate-determining step in many cases.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Protocol for a Typical Stille Coupling

-

Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an appropriate solvent (e.g., anhydrous toluene or DMF).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride. The organic layer is then dried and concentrated, and the product is purified by column chromatography or recrystallization.

Application in Conductive Polymer Synthesis

This compound is a key monomer precursor for producing poly(3-methylthiophene) (P3MT) and its derivatives through Stille polycondensation.[5][12] These polymers are a class of conductive polymers with significant applications in organic electronics due to their electrical conductivity and processability.[2][5]

The polymerization typically involves the coupling of a distannylated monomer with a dihalogenated monomer, or the self-condensation of a monomer containing both a halogen and a stannyl group. Using this compound in combination with a dihaloaromatic compound allows for the creation of well-defined alternating copolymers with tunable electronic and optical properties, essential for devices like:

-

Organic Light-Emitting Diodes (OLEDs) [2]

-

Organic Field-Effect Transistors (OFETs) [5]

-

Organic Photovoltaics (OPVs) [5]

-

Sensors and Actuators

Safety and Handling of Organotin Compounds

Crucial Note: Organotin compounds, including this compound, are highly toxic and require strict safety protocols.[13][14][15] The toxicity is primarily associated with the tributyltin moiety, which is a known neurotoxin and endocrine disruptor.[13]

-

Routes of Exposure: These compounds are toxic via inhalation, ingestion, and dermal contact.[15]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[16]

-

Handling: Avoid creating aerosols. Use techniques that minimize the risk of spills. All glassware and equipment should be decontaminated after use.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[15]

-

Waste Disposal: Dispose of all organotin waste, including contaminated materials, according to institutional and governmental regulations for hazardous chemical waste.[16]

-

First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[15][16] If inhaled, move to fresh air. In case of eye contact or ingestion, seek immediate medical attention.[15][16]

Conclusion

This compound stands as a testament to the power of rational molecular design in organic chemistry. Its carefully orchestrated structure provides a reliable and efficient handle for introducing the 3-methylthiophene unit into a vast array of molecules. While its primary application remains in the robust and versatile Stille cross-coupling reaction, its role in the synthesis of functional polymers for advanced materials is of growing importance. The significant toxicity of organostannanes necessitates meticulous handling, but when used with appropriate caution, this compound offers chemists a powerful tool for innovation in both medicinal chemistry and materials science.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- Benchchem. (n.d.). safety and handling precautions for organotin compounds.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.

- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. NIOSH.

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.

- PubChemLite. (n.d.). This compound (C17H32SSn).

- PubChem. (n.d.). This compound.

- ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.

- Unknown. (n.d.). 3-Methylthiophene: Your Guide to Organic Synthesis Applications.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Wikipedia. (n.d.). Stille reaction.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC.

- Unknown. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.

- Myers, A. (n.d.). The Stille Reaction. Chem 115.

- Henan Alfa Chemical Co., Ltd. (n.d.). cas: 166766-89-8 | this compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:166766-89-8.

- Unknown. (n.d.). The Versatility of 3-Methylthiophene in Advanced Polymer Synthesis.

- NIST. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook.

- Unknown. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- ResearchGate. (n.d.). Synthesis of 3-[(S)-2-methylbutyl]thiophene 7 by the cross-coupling....

- SpectraBase. (n.d.). Thiophene, 3-methyl-2,4,5-triphenyl- - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.

- IBM Research. (1989). Poly(3-methylthiophene) conducting polymer solutions and films. Synthetic Metals.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- ResearchGate. (n.d.). 1 H-NMR data of tributyl(thiophen-2-yl)stannane.

- MDPI. (2022). Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C17H32SSn | CID 15211846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-industry.com [alfa-industry.com]

- 8. This compound - CAS:166766-89-8 - Sunway Pharm Ltd [3wpharm.com]

- 9. PubChemLite - this compound (C17H32SSn) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly(3-methylthiophene) conducting polymer solutions and films for Synthetic Metals - IBM Research [research.ibm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 16. stacks.cdc.gov [stacks.cdc.gov]

3-Methyl-2-(tributylstannyl)thiophene molecular weight

An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene: Synthesis, Application, and Safe Handling

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, application, and critical safety protocols for this compound. As a key organostannane reagent, its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, is significant. However, its classification as a highly toxic organotin compound necessitates a thorough understanding of its handling and disposal. This document provides field-proven insights and self-validating protocols to ensure both experimental success and laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a specialized organometallic compound primarily used as a building block in organic synthesis. Its structure consists of a thiophene ring methylated at the 3-position and functionalized with a tributyltin group at the 2-position. This specific arrangement makes it a valuable partner in Stille coupling reactions for the formation of C-C bonds.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | This compound | [1][2] |

| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [1] |

| CAS Number | 166766-89-8 | [1][2] |

| Molecular Formula | C₁₇H₃₂SSn | [1][2] |

| Synonyms | Tributyl(3-methyl-2-thienyl)stannane, 3-methyl-2-(tributyltin)thiophene | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 387.21 g/mol | [2][3] |

| Monoisotopic Mass | 388.124675 Da | [1] |

| Appearance | Typically a liquid (specific color may vary by purity) | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, Dichloromethane) | General Knowledge |

Synthesis Protocol and Reaction Mechanism

The synthesis of this compound leverages the inherent acidity of the proton at the C2 position of the 3-methylthiophene precursor. This position is preferentially deprotonated by a strong base, creating a nucleophilic thienyl anion that subsequently reacts with an electrophilic tin species.

Causality of Regioselectivity

The regioselectivity of the stannylation reaction is a direct consequence of the electronic properties of the 3-methylthiophene ring. The sulfur heteroatom stabilizes an adjacent carbanion through inductive effects and d-orbital participation. The proton at the C2 (α-position) is significantly more acidic than the proton at C5, which is also an α-position but is sterically unhindered. The C2 position is the most kinetically and thermodynamically favorable site for deprotonation, ensuring a high yield of the desired 2-stannylated product[4].

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and should be adapted based on specific laboratory conditions and scale. All operations must be performed in a certified chemical fume hood.

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve 1.0 equivalent of 3-methylthiophene in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.05 equivalents of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Anion Formation: Stir the resulting solution at -78 °C for 1 hour, during which the lithiated intermediate, 2-lithio-3-methylthiophene, is formed.

-

Stannylation: Add 1.1 equivalents of tributyltin chloride (Bu₃SnCl) dropwise to the cold solution.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.

Application in Stille Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate, providing a powerful method for constructing complex molecules, including conjugated polymers and pharmaceutical intermediates[5][6][7].

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Critical Safety, Handling, and Disposal

Organotin compounds are a class of highly hazardous chemicals requiring stringent safety protocols.[8][9] this compound is acutely toxic by all routes of exposure: inhalation, dermal contact, and ingestion.[1][10]

Table 3: GHS Hazard Classification

| Hazard Code | Description | Source |

| H301 | Toxic if swallowed | [1] |

| H311 | Toxic in contact with skin | [1] |

| H331 | Toxic if inhaled | [1] |

| H411 | Toxic to aquatic life with long lasting effects | [1] |

The toxicity of organotins generally follows the order: triorganotins > diorganotins > monoorganotins.[8][9] As a triorganotin compound, this reagent falls into the most toxic class.

Safe Handling Workflow

Caption: Mandatory workflow for the safe handling of organotin compounds.

Decontamination and Disposal Protocol

-

Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and double-glove with appropriate heavy-duty gloves (e.g., nitrile or neoprene).

-

Engineering Controls: All manipulations of the compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation exposure.

-

Spill Response: In the event of a spill, evacuate the area. If trained, use an absorbent material or spill pillow to contain the spill. Place all contaminated materials into a sealed, clearly labeled container for hazardous waste disposal. Do not attempt to clean a large spill without proper training and respiratory protection.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[10][11]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

-

Inhalation/Ingestion: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention.[10]

-

-

Waste Disposal: All waste containing this compound, including residual reagent, contaminated labware, and cleaning materials, must be disposed of as acutely toxic hazardous waste according to institutional and local regulations. Do not pour organotin waste down the drain.[10]

Conclusion

This compound is a powerful and precise tool for advanced organic synthesis. Its ability to facilitate the creation of complex molecular architectures makes it indispensable in materials science and pharmaceutical development. However, its significant utility is matched by its high acute toxicity. Adherence to the rigorous synthesis, handling, and disposal protocols outlined in this guide is not merely a recommendation but a critical requirement for ensuring the safety of laboratory personnel and the protection of the environment. By integrating these expert-validated practices, researchers can confidently and safely leverage the full synthetic potential of this important reagent.

References

-

This compound | C17H32SSn | CID 15211846 . PubChem, National Center for Biotechnology Information. [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) . The National Academies Press. [Link]

-

cas: 166766-89-8 | this compound . Henan Alfa Chemical Co., Ltd. [Link]

-

ORGANOTIN COMPOUNDS . CDC Stacks, Centers for Disease Control and Prevention. [Link]

-

Organo-tin compounds . Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]

-

This compound (C17H32SSn) . PubChemLite. [Link]

-

2-(Tri-n-butylstannyl)thiophene | C16H30SSn | CID 2779373 . PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

3-methyl thiophene, 616-44-4 . The Good Scents Company. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives . Molecules, MDPI. [Link]

-

Thiophene, 3-methyl- . NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Synthesis and Applications of Thiophene Derivatives as Organic Materials . ResearchGate. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene . Journal of Medicinal & Organic Chemistry. [Link]

-

Thiophene synthesis . Organic Chemistry Portal. [Link]

-

Applications and Synthesis of 2-(Tributylstannyl)thiophene in Chemistry . Boronpharm. [Link]

Sources

- 1. This compound | C17H32SSn | CID 15211846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound - CAS:166766-89-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications and Synthesis of 2-(Tributylstannyl)thiophene in Chemistry [hzsqchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Introduction: The Synthetic Utility and Inherent Challenges of an Organometallic Reagent

An In-depth Technical Guide to the Stability and Storage of 3-Methyl-2-(tributylstannyl)thiophene

This compound (CAS No: 166766-89-8) is a valuable organometallic reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] Its structure, featuring a nucleophilic thiophene ring activated by a tributyltin moiety, allows for the precise formation of carbon-carbon bonds, a cornerstone of modern organic synthesis in pharmaceutical and materials science research. The presence of the methyl group at the 3-position offers steric and electronic modulation compared to its unsubstituted counterpart, 2-(tributylstannyl)thiophene, enabling fine-tuning of reaction outcomes.

However, the very features that make this compound a potent synthetic tool—the polarized and labile tin-carbon bond—also render it susceptible to degradation. Understanding the stability profile and implementing rigorous storage protocols are not merely matters of laboratory best practice; they are critical prerequisites for ensuring reproducibility, maximizing reaction yields, and safeguarding against the significant toxicological risks associated with organotin compounds.[2][3] This guide provides a comprehensive overview of the factors governing the stability of this compound, detailed protocols for its storage and handling, and methods for verifying its integrity prior to use.

PART 1: Critical Safety and Hazard Profile

Organotin compounds are a class of chemicals recognized for their significant toxicity.[2][3] The toxicity is primarily dictated by the organic groups attached to the tin atom, with triorganotin compounds like tributyltin derivatives exhibiting the highest level of toxicity.[2][4]

Toxicological Summary:

-

High Acute Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[5]

-

Organ System Damage: Prolonged or repeated exposure can cause damage to organs, particularly the thymus gland and central nervous system.[4][6]

-

Reproductive Hazard: May damage fertility or the unborn child.[7]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

Due to these severe hazards, all handling must be performed with stringent safety measures.

Mandatory Handling Protocol

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Decontamination and Waste Disposal:

PART 2: Chemical Stability and Degradation Pathways

The stability of this compound is governed by the reactivity of its two key components: the thiophene ring and, more importantly, the tributylstannyl group. The product is generally stable under standard ambient conditions if stored correctly, but is susceptible to specific degradation pathways.[7]

Primary Degradation Pathway: Protodestannylation

The most significant and common degradation pathway for arylstannanes is protodestannylation—the cleavage of the carbon-tin bond by an electrophilic proton source.

-

Mechanism: The electron-rich C2 carbon of the thiophene ring is bonded to the electropositive tin atom, making this bond susceptible to attack by acids. Even weak acids, such as water (especially when catalyzed by trace acid or base), can facilitate this process over time.

-

Degradation Products: This reaction yields 3-methylthiophene and the corresponding tributyltin species (e.g., tributyltin hydroxide or oxide). The formation of these byproducts reduces the purity of the reagent, leading to lower yields and complications in subsequent reactions.

Caption: Primary degradation pathway via protodestannylation.

Other Potential Stability Concerns

-

Oxidation: While less common for the thiophene ring under storage conditions, organotin compounds can be sensitive to air. The tin atom can undergo oxidation, though this is generally a slower process for tetraorganotins compared to tin hydrides.

-

Light: Photochemical degradation can occur, potentially involving radical mechanisms that cleave the C-Sn bond. Therefore, protection from light is a prudent measure.

-

Heat: While thiophene itself is stable at high temperatures, elevated storage temperatures will accelerate all degradation pathways, particularly hydrolysis.[9][10]

PART 3: Recommended Storage and Handling Protocol

Based on the chemical sensitivities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8 °C) | Minimizes the rate of chemical degradation.[11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation. |

| Container | Tightly sealed, clear glass vial with a PTFE-lined cap, wrapped in aluminum foil or stored in an amber vial. | Provides a non-reactive surface, an airtight seal, and protection from light.[6][7] |

| Location | Dry, well-ventilated, secure chemical storage area. | Ensures safety and prevents accidental exposure.[6][7] |

Workflow for Aliquoting and Long-Term Storage

Caption: Recommended workflow for receiving, aliquoting, and storing the reagent.

PART 4: Verification of Compound Integrity

Before use, especially after prolonged storage, it is essential to verify the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective tool for this assessment.

Experimental Protocol: ¹H NMR Purity Check

-

Sample Preparation: Under an inert atmosphere, carefully transfer a small amount of the compound (2-5 mg) into a clean, dry NMR tube. Dissolve in an appropriate deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

-

Spectral Analysis:

-

Expected Peaks: A pure sample will show characteristic peaks for the 3-methyl group, the thiophene ring protons, and the complex multiplets for the tributyl groups.

-

Signs of Degradation: The primary indicator of degradation is the appearance of a new set of thiophene peaks corresponding to 3-methylthiophene.[12] Additionally, peaks corresponding to tributyltin oxide or other tin byproducts may become visible.

-

Integration: By comparing the integration of the methyl peak of the desired compound with the methyl peak of the 3-methylthiophene impurity, one can estimate the degree of decomposition.

-

Conclusion

This compound is a powerful but sensitive synthetic building block. Its efficacy in research and development is directly tied to its purity, which can only be maintained through a rigorous understanding and application of appropriate storage and handling techniques. By adhering to the protocols outlined in this guide—grounded in the principles of chemical reactivity and laboratory safety—researchers can ensure the integrity of the reagent, leading to more reliable and reproducible scientific outcomes while maintaining a safe laboratory environment.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.

-

PubChemLite. (n.d.). This compound (C17H32SSn). Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies of Unimolecular Decomposition of Thiophene at High Temperatures. Retrieved from [Link]

-

ResearchGate. (2008). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Farina, V. (1996). New perspectives in the Stille reaction. Pure and Applied Chemistry, 68(1), 73-78.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.

-

National Institute of Standards and Technology. (n.d.). Thiophene, 3-methyl-. Retrieved from [Link]

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

Sources

- 1. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. This compound | C17H32SSn | CID 15211846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound - CAS:166766-89-8 - Sunway Pharm Ltd [3wpharm.com]

- 12. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicity of 3-Methyl-2-(tributylstannyl)thiophene and its Byproducts

Section 1: Executive Summary

3-Methyl-2-(tributylstannyl)thiophene is an organotin compound primarily utilized as a reagent in synthetic organic chemistry. While its utility in creating complex molecules is significant, its handling and use demand a profound understanding of its inherent toxicity. This guide provides a comprehensive technical overview of the toxicological profile of this compound, focusing on the fact that its biological activity is overwhelmingly dominated by the tributyltin (TBT) moiety. We will dissect the compound's chemical profile, its reaction and degradation byproducts, the multi-organ toxicity of TBT, the underlying molecular mechanisms, and the validated experimental protocols for assessing its hazardous effects. The primary objective is to equip researchers with the necessary knowledge to mitigate risks, ensure laboratory safety, and maintain scientific integrity when working with this and related organotin compounds.

Section 2: Chemical Profile, Byproducts, and Environmental Fate

Chemical Identity of the Core Compound

-

Compound Name: this compound

-

Molecular Formula: C₁₇H₃₂SSn[1]

-

Structure: A thiophene ring methylated at the 3-position and bonded to a tributyltin group at the 2-position.

-

Primary Application: This compound is a common reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the 3-methyl-2-thienyl group into a target molecule.[2]

Identification of Key Byproducts

The toxicological assessment must extend beyond the parent compound to its inevitable byproducts, which arise from both its intended use and its degradation.

-

Reaction Byproducts: In a typical Stille coupling reaction, the carbon-tin bond is cleaved. This results in the desired destannylated organic product and a tributyltin halide byproduct (e.g., tributyltin chloride), which will contaminate the reaction vessel and waste streams.

-

Degradation Byproducts: Organotin compounds undergo sequential dealkylation (or dearylation) in the environment and metabolically. The primary degradation pathway for tributyltin results in compounds of decreasing, but still significant, toxicity.[3][4]

-

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin

-

Environmental Persistence and Fate

Organotin compounds are recognized as persistent global pollutants.[5][6] They exhibit high affinity for solid particles and tend to accumulate in sediments, where their degradation is significantly slower than in water.[6][7] This persistence means that contamination from spills or improper disposal can pose a long-term environmental and health hazard.[3][6]

Section 3: The Toxicological Core: The Tributyltin (TBT) Moiety

The hazard profile of this compound is almost entirely attributable to the TBT cation. TBT is one of the most toxic anthropogenic substances deliberately introduced into the environment, formerly used extensively in anti-fouling paints for ships.[8][9] Its toxicity is systemic, affecting numerous organ systems.[10]

Multi-Organ System Toxicity

-

Immunotoxicity: TBT is a potent immunotoxicant.[11] Its primary target is the thymus gland, where it induces apoptosis in thymocytes, leading to impairment of T-cell mediated immune functions.[4][8][11]

-

Endocrine Disruption: TBT is a well-established endocrine-disrupting chemical (EDC).[12] It famously causes irreversible genital abnormalities in female marine snails, a condition known as "imposex".[4][8] In mammals, it can interfere with hormone signaling, act as an "obesogen" by promoting adiposity, and impair metabolic functions in the liver and pancreas.[13]

-

Hepatotoxicity: The liver is a major target for TBT toxicity. Exposure can lead to liver damage, characterized by the induction of oxidative stress through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammation.[8][14]

-

Neurotoxicity: While trimethyltin and triethyltin are considered more potent neurotoxins, TBT also exerts toxic effects on the central and peripheral nervous systems.[11][15] Symptoms of exposure can include dizziness and headaches in humans.[8][16]

-

Dermal and Mucous Membrane Irritation: TBT compounds are highly irritating to the skin, eyes, and respiratory tract.[4][16] Skin contact can result in severe irritation and even chemical burns.[8][16]

Molecular Mechanisms of TBT Toxicity

TBT exerts its cytotoxic effects through a variety of molecular pathways. A primary mechanism is the induction of apoptosis , or programmed cell death.

-

Intrinsic Apoptosis Pathway: TBT has been shown to activate the intrinsic (mitochondrial) apoptosis pathway. It disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase enzymes that execute cell death.[17][18]

-

Endoplasmic Reticulum (ER) Stress: TBT exposure can cause an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR).[8] Prolonged or overwhelming ER stress is a potent initiator of apoptosis.[19]

-

Oxidative Stress: TBT enhances the production of ROS within cells, overwhelming the antioxidant defense systems. This leads to lipid peroxidation, DNA damage, and abnormal cell function, contributing to cell death and tissue damage, particularly in the liver and kidneys.[8]

Caption: Generalized signaling pathway for TBT-induced apoptosis.

Section 4: Toxicity Profile of Byproducts and the Thiophene Moiety

While TBT is the primary toxicant, a complete risk assessment requires consideration of its degradation products and the organic scaffold.

Comparative Toxicity of Butyltin Compounds

The toxicity of butyltin compounds decreases with the loss of butyl groups. This is a critical concept for understanding the long-term impact of contamination, as the parent compound degrades into less harmful, but still hazardous, substances.

| Compound | Common Abbreviation | Relative Toxicity | Key Toxic Effects |

| Tributyltin | TBT | High | Immunotoxic, Endocrine Disruptor, Hepatotoxic, Neurotoxic[4][8][11] |

| Dibutyltin | DBT | Moderate | Hepatotoxic, Immunotoxic[11][20] |

| Monobutyltin | MBT | Low | Minimal toxic effects compared to TBT/DBT[20] |

Toxicity of the 3-Methylthiophene Moiety

Considered in isolation, the 3-methylthiophene portion of the molecule presents a much lower order of toxicity than the TBT moiety. High concentrations of thiophene vapor can cause narcotic effects, such as drowsiness and muscle fasciculations.[7] However, in the context of this compound, these effects are negligible compared to the severe, systemic toxicity imparted by the organotin group. The primary hazard unequivocally stems from the TBT.

Section 5: Methodologies for Toxicity Assessment

A multi-tiered approach is essential for accurately characterizing the toxicity of organotin compounds. This workflow progresses from high-throughput in vitro screening to more complex in vivo validation.

Caption: A logical workflow for assessing organotin toxicity.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: This protocol determines the concentration at which the test compound inhibits cell metabolic activity by 50% (IC50). The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[21]

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in the cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells. Incubate for 24 or 48 hours.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or an appropriate solubilizing solution to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Experimental Protocol 2: In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)

Causality: This protocol aims to estimate the median lethal dose (LD50), the dose of a substance that is lethal to 50% of a test population. It provides a standardized measure of the acute toxicity of a substance upon ingestion.[21]

Methodology:

-

Test Animals: Use a single sex of healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive. Acclimatize animals for at least 5 days.

-

Dose Administration: Administer the test compound, dissolved in a suitable vehicle like corn oil, as a single oral dose via gavage.

-

Procedure (Fixed Dose Method):

-

Start with a single animal at a dose level just below the expected LD50 (e.g., 300 mg/kg).

-

If the animal survives, dose four more animals at the same level. If at least two of these five animals die, this indicates significant toxicity, and the LD50 is estimated to be in this range.

-

If the first animal dies, subsequent animals are dosed at a lower level (e.g., 50 mg/kg).

-

This stepwise procedure minimizes animal usage while classifying the substance's toxicity.

-

-

Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, morbidity, and mortality.

-

Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, a gross necropsy of all surviving animals is performed. The LD50 is estimated based on the observed outcomes at different dose levels.

Analytical Quantification

For accurate assessment in biological and environmental samples, it is crucial to distinguish between TBT, DBT, and MBT.

-

Preferred Technique: Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is the state-of-the-art method.[22]

-

Principle: LC separates the different organotin species based on their chemical properties. The eluent from the LC is then introduced into the ICP-MS, which atomizes and ionizes the sample. The mass spectrometer then detects the tin isotopes, allowing for highly sensitive and specific quantification of each individual compound without the need for a chemical derivatization step.[22][23]

Section 6: Safe Handling, Decontamination, and Disposal

Given the high acute toxicity of this compound, strict adherence to safety protocols is non-negotiable.[15]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves are suitable, but it is best practice to double-glove. Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A buttoned lab coat must be worn at all times.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[24][25]

-